Sulfamide, N-cyclohexyl-N'-methyl-
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Overview
Description
Sulfamide, N-cyclohexyl-N’-methyl-: is an organosulfur compound characterized by the presence of sulfur-nitrogen bonds. This compound is part of the sulfonamide family, which has significant applications in various fields such as pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sulfamide, N-cyclohexyl-N’-methyl- typically involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of a sulfonyl chloride with N-cyclohexyl-N’-methylamine in the presence of a base like pyridine can yield the desired sulfonamide . This method is advantageous as it avoids additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step .
Chemical Reactions Analysis
Types of Reactions: Sulfamide, N-cyclohexyl-N’-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of sulfamide to sulfonamide derivatives.
Reduction: Sulfonamides can be reduced to corresponding amines under specific conditions.
Substitution: The sulfonamide group can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various sulfonamide derivatives, amines, and substituted sulfonamides .
Scientific Research Applications
Chemistry: Sulfamide, N-cyclohexyl-N’-methyl- is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules .
Biology: In biological research, sulfonamides are studied for their potential as enzyme inhibitors and their role in various biochemical pathways .
Medicine: Sulfonamides have been widely used as antibiotics and are being explored for their potential in treating various diseases, including bacterial infections and cancer .
Industry: In the industrial sector, sulfonamides are used in the production of polymers, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of sulfamide, N-cyclohexyl-N’-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction . This inhibition can affect various biochemical pathways and cellular processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Sulfanilamide: A widely used antibiotic with a similar sulfonamide structure.
Sulfamethoxazole: Another antibiotic that is often used in combination with trimethoprim.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness: Sulfamide, N-cyclohexyl-N’-methyl- is unique due to its specific structural features, such as the cyclohexyl and methyl groups attached to the sulfonamide moiety.
Properties
CAS No. |
26120-13-8 |
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Molecular Formula |
C7H16N2O2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-(methylsulfamoyl)cyclohexanamine |
InChI |
InChI=1S/C7H16N2O2S/c1-8-12(10,11)9-7-5-3-2-4-6-7/h7-9H,2-6H2,1H3 |
InChI Key |
ZUIXLTHNGZTCBH-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)NC1CCCCC1 |
Origin of Product |
United States |
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